molecular formula C25H23F3N4O2 B1684479 Mubritinib CAS No. 366017-09-6

Mubritinib

货号 B1684479
CAS 编号: 366017-09-6
分子量: 468.5 g/mol
InChI 键: ZTFBIUXIQYRUNT-MDWZMJQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mubritinib (TAK-165) is a protein kinase inhibitor which was under development by Takeda for the treatment of cancer . It completed phase I clinical trials but appears to have been discontinued .


Synthesis Analysis

A five-step, practical, and concise total synthesis of Mubritinib is described. The synthesis utilized Friedel-Crafts acylation, Click reaction, reduction, and demethylation for the construction of the triazole ring system as key steps . Other important features of this synthesis are the improved yield and decreased number of reaction steps, which paves the way for the industrial-scale synthesis of Mubritinib .


Molecular Structure Analysis

Mubritinib has a molecular formula of C25H23F3N4O2 . It has been studied for its interaction with Human serum albumin (HSA), investigated by employing multispectroscopic, biochemical, and molecular docking approaches .


Chemical Reactions Analysis

Mubritinib has been found to interfere with mitochondrial function, significantly increase ROS levels, and induce oxidative stress . It can reduce the activation of the PI3K/mTOR signal pathway .


Physical And Chemical Properties Analysis

Mubritinib has a molecular weight of 468.5 g/mol . It is a small molecule and was under investigation for the treatment of various types of cancer .

科学研究应用

靶向急性髓系白血病(AML)

Mubritinib已被确定为急性髓系白血病(AML)的潜在治疗药物。它通过抑制电子传递链(ETC)复合物I的功能,导致体外和体内均具有显著的抗白血病效果。Mubritinib在AML中的有效性与其对氧化磷酸化(OXPHOS)在一部分化疗耐药AML中的高活性的影响相关。这一亚组以线粒体功能相关基因的高表达水平为特征(Baccelli et al., 2019)。Mubritinib对正常CD34+造血细胞和化疗敏感的AML表现出耐药性,突显了其在特定AML亚型中作用的特异性。

工业规模下的Mubritinib合成

已开发了一种简洁实用的Mubritinib全合成方法,涉及Friedel–Crafts酰化和点击反应等关键步骤。这种改进的合成方法提供了更高的产量和更少的反应步骤,为Mubritinib的工业规模生产铺平了道路。这一进展对于使该药物更易于用于研究和治疗目的至关重要(Wang et al., 2021)

在KSHV驱动的原发性渗出性淋巴瘤中的应用

Mubritinib已被确定为KSHV驱动的原发性渗出性淋巴瘤(PEL)的潜在治疗药物。它扰乱PEL细胞中的线粒体OXPHOS代谢,导致细胞周期停滞。这一发现表明,重新利用Mubritinib以选择性治疗PEL可能性,为在这种癌症类型中进行治疗干预提供了新途径(Calderon et al., 2020)

抑制线粒体呼吸复合物I

研究表明,Mubritinib直接抑制线粒体呼吸复合物I。这种抑制对其抗癌特性至关重要,因为它扰乱了线粒体功能,这是癌细胞生存和增殖的关键方面。这一发现突显了Mubritinib的潜力,超越了其最初作为HER2抑制剂的角色,扩大了其在癌症治疗中的适用性(Stephenson et al., 2020)

安全和危害

When handling Mubritinib, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. It is also advised to use a suitable respirator and to keep the product away from drains, water courses, or the soil .

未来方向

Mubritinib has been found to enhance the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function . It has also been identified as a potential neuroprotective drug for spinal cord injury via blood-spinal cord barrier protection . These findings suggest that Mubritinib may have potential applications in the treatment of lung cancer and spinal cord injuries .

属性

IUPAC Name

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFBIUXIQYRUNT-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026014
Record name 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mubritinib

CAS RN

366017-09-6
Record name Mubritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366017-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mubritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mubritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MUBRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mubritinib
Reactant of Route 2
Reactant of Route 2
Mubritinib
Reactant of Route 3
Reactant of Route 3
Mubritinib
Reactant of Route 4
Reactant of Route 4
Mubritinib
Reactant of Route 5
Reactant of Route 5
Mubritinib
Reactant of Route 6
Reactant of Route 6
Mubritinib

Citations

For This Compound
516
Citations
I Baccelli, Y Gareau, B Lehnertz, S Gingras, JF Spinella… - Cancer cell, 2019 - cell.com
To identify therapeutic targets in acute myeloid leukemia (AML), we chemically interrogated 200 sequenced primary specimens. Mubritinib, a known ERBB2 inhibitor, elicited strong anti-…
Number of citations: 174 www.cell.com
Y Suzuki, S Nakagawa, T Endo, A Sotome, R Yuan… - …, 2022 - Springer
… Next, we examined whether mubritinib could protect the BBSCB function in vivo using the … mubritinib intraperitoneally, followed by C4DCL, and re-administration of mubritinib the next …
Number of citations: 4 link.springer.com
A Calderon, SS Soldan, A De Leo, Z Deng, DM Frase… - Oncotarget, 2020 - ncbi.nlm.nih.gov
… hit, Mubritinib, was found to score in both assays. Mubritinib caused PEL cells to undergo cell cycle arrest with accumulation of sub-G 1 population and Annexin V. Mubritinib inhibited …
Number of citations: 11 www.ncbi.nlm.nih.gov
J Dong, D Zhu, M Chen, T Wang, Y Gao… - Thoracic Cancer, 2022 - Wiley Online Library
… of mubritinib on solid tumors remains unknown. In this study, the antitumor effects of mubritinib in … In addition, the sensitization effect of mubritinib on the antitumor effect of cisplatin was …
Number of citations: 6 onlinelibrary.wiley.com
TM Menezes, G Seabra, JL Neves - Molecular Pharmaceutics, 2023 - ACS Publications
The ability to bind plasma proteins helps in comprehending relevant aspects related to the pharmacological properties of many drugs. Despite the vital role of the drug mubritinib (MUB) …
Number of citations: 2 pubs.acs.org
R Wang, M Cui, Q Yang, C Kuang - Synthesis, 2021 - thieme-connect.com
… in the synthesis of the triazole intermediate and mubritinib on a gram scale with mild reaction … mubritinib. This concise synthesis might be useful in syntheses of derivatives of mubritinib …
Number of citations: 3 www.thieme-connect.com
I Baccelli, Y Gareau, B Lehnertz, G Stephane… - 2018 - ashpublications.org
… in the median overall survival of Mubritinib exposed recipients compared to … Mubritinib treatment does not impede proliferation of normal hematopoietic CD34 + cells in vitro, Mubritinib …
Number of citations: 1 ashpublications.org
R Simoneaux - 2019 - journals.lww.com
… mubritinib-sensitive samples showed lower overall survival (OS) rates relative to those who had mubritinib-… for patients with mubritinib-sensitive or resistant AML; however, mubritinib-…
Number of citations: 0 journals.lww.com
C Lia, E Wanga, Y Chengb, J Baoa - mubritinibinhibitor.com
Oridonin, a diterpenoid isolated from medicinal herb Rabdosia rubescens, has drawn a rising attention for cancer biologists due to its remarkable anti-tumor activities (Abelson et al., …
Number of citations: 0 mubritinibinhibitor.com
M Ufkin, P Sathyanarayana - Blood, 2012 - Elsevier
… Mubritinib treated NB4 cells through WB. Using a MTT cell proliferation assay, a range of Mubritinib … the S-phase, in NB4 cells treated with Mubritinib. Taken together, for the first time, we …
Number of citations: 2 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。